

"performance of 1,3-Butanediol diacetate as a solvent compared to others"

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Compound of Interest

Compound Name: 1,3-Butanediol diacetate

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A Comparative Guide to 1,3-Butanediol Diacetate as a Solvent

For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent is a critical decision that can significantly impact experimental outcomes, from reaction kinetics to the purity of the final product. **1,3-Butanediol diacetate**, a diester of 1,3-butanediol, is an emerging solvent with a unique property profile. This guide provides an objective comparison of its performance characteristics against other commonly used laboratory solvents, supported by available data and standardized experimental protocols.

Physicochemical Properties: A Comparative Overview

The performance of a solvent is fundamentally dictated by its physical and chemical properties. **1,3-Butanediol diacetate** possesses a relatively high boiling point and a moderate density. A detailed comparison with other common solvents is presented below.

Property	1,3-Butanediol Diacetate	Ethanol	Acetone	Dimethyl Sulfoxide (DMSO)	Ethyl Acetate
Chemical Formula	C ₈ H ₁₄ O ₄ [1][2][3]	C ₂ H ₆ O	C ₃ H ₆ O	C ₂ H ₆ OS	C ₄ H ₈ O ₂ [4][5]
Molecular Weight (g/mol)	174.19[1][3][6][7]	46.07	58.08	78.13	88.11[8]
Boiling Point (°C)	222 - 228.76[2][3]	78.5	56.2	189	77.1[4][5]
Melting Point (°C)	-78[2]	-114.1	-94.3	18.4	-83.6[5]
Density (g/mL @ 20°C)	~1.028 (@ 25°C)[3]	0.789	0.786	1.092	0.902[5]
Flash Point (°C)	85[3]	13	-18	95	-4[9]
Water Solubility	4438 mg/L (estimated)[3]	Miscible	Miscible	Miscible	Slightly soluble[4][10]
Refractive Index (@ 20°C)	1.4199[3]	1.361	1.359	1.479	1.372

Predicted Solubility Performance

While specific experimental data on the solubility of a wide range of compounds in **1,3-Butanediol diacetate** is not extensively documented in publicly available literature, its performance can be predicted based on the principle of "like dissolves like." As a diacetate ester, **1,3-Butanediol diacetate** has both polar (ester groups) and non-polar (butyl backbone) characteristics.

It is anticipated to be a good solvent for:

- Moderately polar to non-polar organic compounds.
- Esters, ketones, and other compounds with carbonyl functionalities due to dipole-dipole interactions.
- Compounds soluble in other acetate esters such as ethyl acetate.

Its miscibility with water is limited, suggesting it would be suitable for applications requiring a non-aqueous environment or for extraction from aqueous solutions.[3]

Safety and Toxicology Profile

Safety is a paramount consideration in solvent selection. **1,3-Butanediol diacetate** is reported as not meeting GHS hazard criteria in multiple reports.[1][3] However, as with any chemical, appropriate handling and personal protective equipment are essential.

Safety Parameter	1,3-Butanediol Diacetate	Ethanol	Acetone	Dimethyl Sulfoxide (DMSO)	Ethyl Acetate
GHS Hazard Statements	Not classified[2][3]	H225 (Flammable liquid), H319 (Eye irritation)[4]	H225 (Flammable liquid), H319 (Eye irritation), H336 (May cause drowsiness or dizziness)	Not classified	H225 (Flammable liquid), H319 (Eye irritation), H336 (May cause drowsiness or dizziness)[11][12][13]
Acute Oral LD50 (rat)	6,860 mg/kg[2]	7,060 mg/kg[4]	5,800 mg/kg	14,500 mg/kg	5,620 mg/kg[9][11]
Flash Point (°C)	85[3]	13	-18	95	-4[9]

Experimental Protocols

To facilitate the objective evaluation of **1,3-Butanediol diacetate** and other solvents, the following standardized experimental protocols are provided.

Protocol 1: Determination of Qualitative Solubility

Objective: To determine if a solid compound is soluble, partially soluble, or insoluble in a given solvent at room temperature.

Materials:

- Test tubes
- Vortex mixer
- Solid compound of interest
- Solvent to be tested (e.g., **1,3-Butanediol diacetate**)

Procedure:

- Add approximately 25 mg of the solid compound to a test tube.
- Add 0.75 mL of the solvent to the test tube.
- Vigorously mix the contents using a vortex mixer for 1-2 minutes.
- Visually inspect the solution to determine if the solid has completely dissolved (soluble), partially dissolved (partially soluble), or not dissolved at all (insoluble).
- Record the observations.

Protocol 2: Shake-Flask Method for Quantitative Solubility Determination

Objective: To quantitatively determine the solubility of a compound in a solvent at a specific temperature.

Materials:

- Flask with a screw cap
- Orbital shaker with temperature control
- Analytical balance
- Filtration apparatus (e.g., syringe filters)
- Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
- Solid compound of interest
- Solvent to be tested

Procedure:

- Prepare a supersaturated solution by adding an excess amount of the solid compound to a known volume of the solvent in a flask.
- Seal the flask and place it in an orbital shaker at a constant temperature (e.g., 25°C).
- Shake the solution for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
- After equilibration, allow the solution to stand undisturbed for a sufficient time for the excess solid to sediment.
- Carefully withdraw a sample of the supernatant and filter it to remove any undissolved solid.
- Accurately dilute the filtered saturated solution with the same solvent.
- Analyze the concentration of the compound in the diluted solution using a pre-calibrated analytical method (e.g., HPLC or UV-Vis).
- Calculate the solubility of the compound in the solvent, expressed as mg/mL or mol/L.

Protocol 3: Evaluation of Eluent Strength in Chromatography

Objective: To determine the relative elution strength of a solvent in a chromatographic system.

Materials:

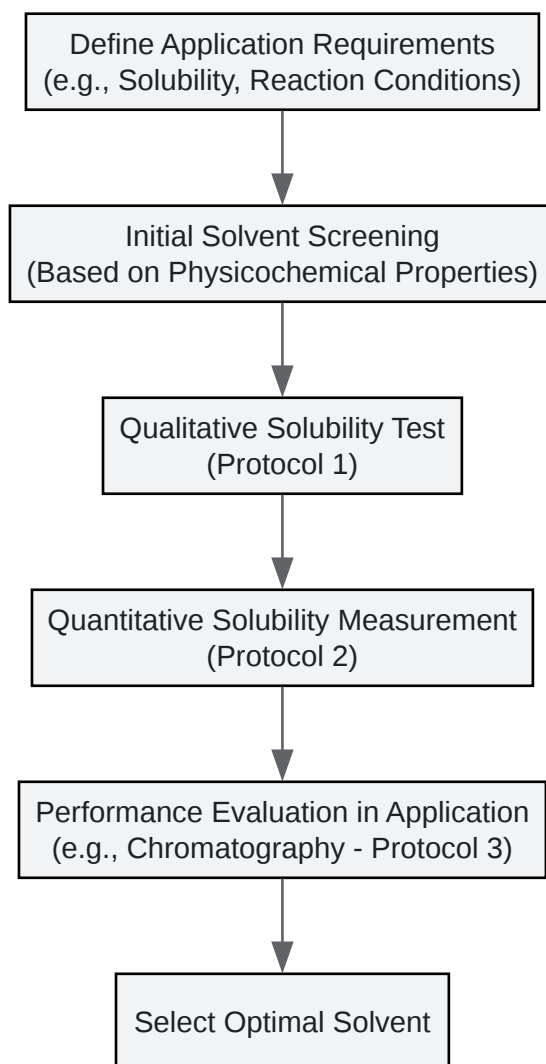
- Thin-Layer Chromatography (TLC) plates (e.g., silica gel)
- Developing chamber
- A mixture of standard compounds with varying polarities
- Solvent to be tested

Procedure:

- Prepare a mobile phase consisting of the solvent to be tested, or a mixture with a non-polar solvent (e.g., hexane) in a defined ratio.
- Spot the TLC plate with the mixture of standard compounds.
- Place the TLC plate in the developing chamber containing the mobile phase.
- Allow the solvent front to travel up the plate.
- Remove the plate, mark the solvent front, and let it dry.
- Visualize the spots of the separated compounds (e.g., under UV light or using a staining agent).
- Calculate the Retardation factor (R_f) for each compound.
- Compare the R_f values obtained with the test solvent to those obtained with standard solvents of known elution strength. A higher R_f value for polar compounds indicates a stronger eluent.

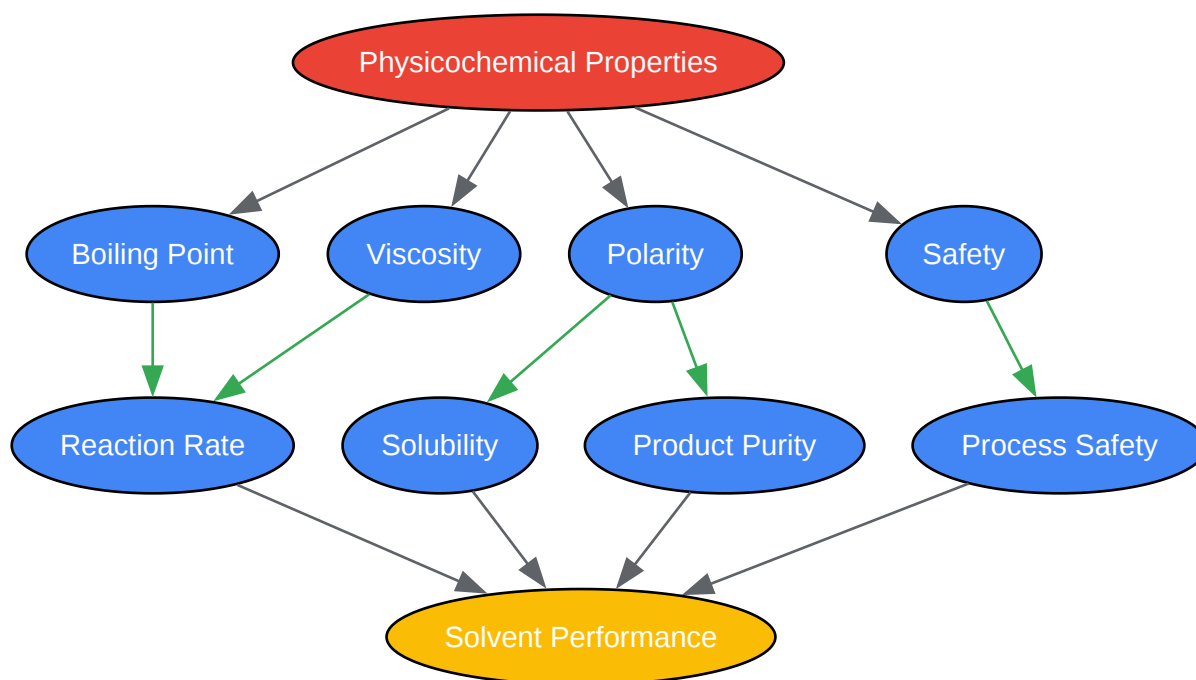
Visualizing Experimental Workflows

The following diagrams illustrate logical workflows for solvent selection and performance evaluation.



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Caption: A generalized workflow for solvent selection and evaluation.



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Caption: Relationship between solvent properties and performance metrics.

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